2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its diverse biological activities. This compound is part of the isoindoline-1,3-dione family, which has been studied for its potential as an acetylcholinesterase (AChE) inhibitor . The compound’s structure includes a dioxoisoindoline core, which is a common pharmacophore in drug-like molecules with a wide range of biological activities .
Preparation Methods
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves several steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with phthalic anhydride to form the isoindoline-1,3-dione core . . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The carbonyl groups in the isoindoline-1,3-dione core can be reduced to form hydroxyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its potential as a drug candidate for various therapeutic applications is being explored.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft . This mechanism is particularly relevant in the context of Alzheimer’s disease, where enhancing cholinergic transmission can help alleviate symptoms .
Comparison with Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives and phthalimide derivatives. Compared to these compounds, 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific substitution pattern and the presence of the pyridin-2-ylmethyl group . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H23N3O5 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-ylmethyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C25H23N3O5/c1-32-21-9-6-16(13-22(21)33-2)10-12-28-24(30)19-8-7-17(14-20(19)25(28)31)23(29)27-15-18-5-3-4-11-26-18/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,27,29) |
InChI Key |
RSOCNCCYSGFDEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CC=N4)OC |
Origin of Product |
United States |
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